molecular formula C16H15Cl2NO3 B11947781 2-(2,4-dichlorophenoxy)ethyl N-(2-methylphenyl)carbamate CAS No. 62643-93-0

2-(2,4-dichlorophenoxy)ethyl N-(2-methylphenyl)carbamate

Cat. No.: B11947781
CAS No.: 62643-93-0
M. Wt: 340.2 g/mol
InChI Key: ZQECPMNJWGLFHN-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)ethyl N-(2-methylphenyl)carbamate is a chemical compound with the molecular formula C16H14Cl3NO3. It is known for its unique structure, which includes a dichlorophenoxy group and a methylphenyl carbamate group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)ethyl N-(2-methylphenyl)carbamate typically involves the reaction of 2,4-dichlorophenol with ethylene carbonate to form 2-(2,4-dichlorophenoxy)ethanol. This intermediate is then reacted with 2-methylphenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)ethyl N-(2-methylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)ethyl N-(2-methylphenyl)carbamate is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Employed in the manufacture of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)ethyl N-(2-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenoxy)ethyl N-(2-chlorophenyl)carbamate
  • 2-(2,4-dichlorophenoxy)ethyl N-(3-chlorophenyl)carbamate
  • 2-(2,4-dichlorophenoxy)ethyl N-(4-chlorophenyl)carbamate

Uniqueness

2-(2,4-dichlorophenoxy)ethyl N-(2-methylphenyl)carbamate is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in specific research applications where these properties are desired.

Properties

CAS No.

62643-93-0

Molecular Formula

C16H15Cl2NO3

Molecular Weight

340.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)ethyl N-(2-methylphenyl)carbamate

InChI

InChI=1S/C16H15Cl2NO3/c1-11-4-2-3-5-14(11)19-16(20)22-9-8-21-15-7-6-12(17)10-13(15)18/h2-7,10H,8-9H2,1H3,(H,19,20)

InChI Key

ZQECPMNJWGLFHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)OCCOC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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